REACTION_CXSMILES
|
[CH2:1]([Mg:5][CH2:6][CH2:7]CC)[CH2:2][CH2:3][CH3:4].[CH2:10]([Al:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[CH3:11]>CCCCCCC>[CH2:1]([Mg:5][CH2:6][CH3:7])[CH2:2][CH2:3][CH3:4].[CH2:10]([Al:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Al](CC)CC
|
Name
|
|
Quantity
|
161 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Mg]CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Al](CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 4.3 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |